Cas no 1172251-35-2 (5-methoxy-2-({4-1-(thiophen-2-yl)cyclopentanecarbonylpiperazin-1-yl}methyl)-1H-1,3-benzodiazole)

5-methoxy-2-({4-1-(thiophen-2-yl)cyclopentanecarbonylpiperazin-1-yl}methyl)-1H-1,3-benzodiazole structure
1172251-35-2 structure
商品名:5-methoxy-2-({4-1-(thiophen-2-yl)cyclopentanecarbonylpiperazin-1-yl}methyl)-1H-1,3-benzodiazole
CAS番号:1172251-35-2
MF:C23H28N4O2S
メガワット:424.559023857117
CID:6205883
PubChem ID:44063791

5-methoxy-2-({4-1-(thiophen-2-yl)cyclopentanecarbonylpiperazin-1-yl}methyl)-1H-1,3-benzodiazole 化学的及び物理的性質

名前と識別子

    • 5-methoxy-2-({4-1-(thiophen-2-yl)cyclopentanecarbonylpiperazin-1-yl}methyl)-1H-1,3-benzodiazole
    • 1172251-35-2
    • VU0649023-1
    • (4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
    • 5-methoxy-2-({4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazin-1-yl}methyl)-1H-1,3-benzodiazole
    • F5614-0267
    • [4-[(6-methoxy-1H-benzimidazol-2-yl)methyl]piperazin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone
    • AKOS024515833
    • インチ: 1S/C23H28N4O2S/c1-29-17-6-7-18-19(15-17)25-21(24-18)16-26-10-12-27(13-11-26)22(28)23(8-2-3-9-23)20-5-4-14-30-20/h4-7,14-15H,2-3,8-13,16H2,1H3,(H,24,25)
    • InChIKey: UASUAMDTJVOWFX-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC=C1C1(C(N2CCN(CC3=NC4C=CC(=CC=4N3)OC)CC2)=O)CCCC1

計算された属性

  • せいみつぶんしりょう: 424.19329732g/mol
  • どういたいしつりょう: 424.19329732g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 30
  • 回転可能化学結合数: 5
  • 複雑さ: 606
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 89.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.3

5-methoxy-2-({4-1-(thiophen-2-yl)cyclopentanecarbonylpiperazin-1-yl}methyl)-1H-1,3-benzodiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5614-0267-30mg
5-methoxy-2-({4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazin-1-yl}methyl)-1H-1,3-benzodiazole
1172251-35-2
30mg
$119.0 2023-09-09
Life Chemicals
F5614-0267-2μmol
5-methoxy-2-({4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazin-1-yl}methyl)-1H-1,3-benzodiazole
1172251-35-2
2μmol
$57.0 2023-09-09
Life Chemicals
F5614-0267-2mg
5-methoxy-2-({4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazin-1-yl}methyl)-1H-1,3-benzodiazole
1172251-35-2
2mg
$59.0 2023-09-09
Life Chemicals
F5614-0267-4mg
5-methoxy-2-({4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazin-1-yl}methyl)-1H-1,3-benzodiazole
1172251-35-2
4mg
$66.0 2023-09-09
Life Chemicals
F5614-0267-50mg
5-methoxy-2-({4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazin-1-yl}methyl)-1H-1,3-benzodiazole
1172251-35-2
50mg
$160.0 2023-09-09
Life Chemicals
F5614-0267-1mg
5-methoxy-2-({4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazin-1-yl}methyl)-1H-1,3-benzodiazole
1172251-35-2
1mg
$54.0 2023-09-09
Life Chemicals
F5614-0267-15mg
5-methoxy-2-({4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazin-1-yl}methyl)-1H-1,3-benzodiazole
1172251-35-2
15mg
$89.0 2023-09-09
Life Chemicals
F5614-0267-20mg
5-methoxy-2-({4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazin-1-yl}methyl)-1H-1,3-benzodiazole
1172251-35-2
20mg
$99.0 2023-09-09
Life Chemicals
F5614-0267-20μmol
5-methoxy-2-({4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazin-1-yl}methyl)-1H-1,3-benzodiazole
1172251-35-2
20μmol
$79.0 2023-09-09
Life Chemicals
F5614-0267-3mg
5-methoxy-2-({4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazin-1-yl}methyl)-1H-1,3-benzodiazole
1172251-35-2
3mg
$63.0 2023-09-09

5-methoxy-2-({4-1-(thiophen-2-yl)cyclopentanecarbonylpiperazin-1-yl}methyl)-1H-1,3-benzodiazole 関連文献

5-methoxy-2-({4-1-(thiophen-2-yl)cyclopentanecarbonylpiperazin-1-yl}methyl)-1H-1,3-benzodiazoleに関する追加情報

Comprehensive Analysis of 5-methoxy-2-({4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazin-1-yl}methyl)-1H-1,3-benzodiazole (CAS No. 1172251-35-2)

The compound 5-methoxy-2-({4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazin-1-yl}methyl)-1H-1,3-benzodiazole (CAS No. 1172251-35-2) is a structurally complex molecule that has garnered significant interest in pharmaceutical and biochemical research. Its unique combination of a benzodiazole core, piperazine linker, and thiophene-containing cyclopentane moiety makes it a promising candidate for various therapeutic applications. Researchers are particularly intrigued by its potential interactions with G-protein-coupled receptors (GPCRs) and kinase enzymes, which are hot topics in drug discovery.

In recent years, the demand for small-molecule modulators targeting neurological disorders and inflammatory diseases has surged. This compound's structural features align with current trends in precision medicine and personalized therapeutics. Its methoxy group and heterocyclic systems contribute to enhanced blood-brain barrier permeability, a critical factor in CNS drug development. These properties make it a subject of intense study in academic and industrial laboratories worldwide.

The synthesis of 5-methoxy-2-({4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazin-1-yl}methyl)-1H-1,3-benzodiazole involves sophisticated organic chemistry techniques, including multistep coupling reactions and selective functionalization. Its CAS No. 1172251-35-2 serves as a unique identifier in chemical databases, facilitating literature searches and patent investigations. The compound's molecular weight and lipophilicity parameters suggest favorable drug-like properties, meeting key criteria in Lipinski's Rule of Five for oral bioavailability.

Current research focuses on the compound's potential as a selective receptor modulator, with particular attention to its thiophene moiety contributing to π-stacking interactions in biological targets. The piperazine component enhances solubility while maintaining structural rigidity, a balance crucial for pharmacokinetic optimization. These characteristics position it as a valuable scaffold in medicinal chemistry programs targeting chronic conditions with unmet medical needs.

From a computational chemistry perspective, 1172251-35-2 demonstrates interesting molecular docking profiles against various protein targets. Its three-dimensional conformation allows for multiple hydrogen bonding possibilities, while the cyclopentane ring introduces beneficial steric constraints. These features are being explored in structure-activity relationship (SAR) studies to develop more potent analogs with improved target specificity.

The compound's stability under various physiological pH conditions and its metabolic resistance to common cytochrome P450 enzymes make it particularly interesting for long-acting formulations. These properties address current challenges in drug delivery systems, especially for conditions requiring sustained therapeutic effects. Researchers are investigating its potential in combination therapies, where its unique mechanism could complement existing treatment regimens.

In the context of green chemistry initiatives, synthetic routes to 5-methoxy-2-({4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazin-1-yl}methyl)-1H-1,3-benzodiazole are being optimized to reduce environmental impact. This includes exploring catalytic methods and biodegradable reagents, aligning with the pharmaceutical industry's growing emphasis on sustainable manufacturing. Such developments are crucial as regulatory agencies worldwide increase scrutiny on process chemistry sustainability.

The intellectual property landscape surrounding CAS No. 1172251-35-2 reflects its commercial potential, with multiple patents filed for its derivatives and synthetic methods. These filings often highlight its utility in addressing drug resistance issues, particularly in chronic disease management. The compound's structural versatility allows for creation of prodrug versions and targeted delivery systems, expanding its potential applications in precision oncology and immunomodulation.

Analytical characterization of 5-methoxy-2-({4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazin-1-yl}methyl)-1H-1,3-benzodiazole employs advanced techniques such as LC-MS/MS, NMR spectroscopy, and X-ray crystallography. These methods confirm its chemical purity and structural integrity, essential for reliable biological evaluation. The compound's spectral fingerprints serve as reference standards for quality control in pharmaceutical development pipelines.

Looking forward, 1172251-35-2 represents an important case study in rational drug design, combining computational predictions with empirical validation. Its development trajectory illustrates modern approaches to overcoming ADME challenges while maintaining target engagement. As research continues, this compound may yield valuable insights into polypharmacology strategies and multi-target therapeutics, addressing complex disease mechanisms through single chemical entities.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.